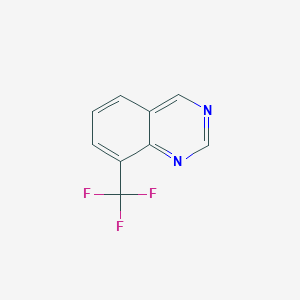

8-(Trifluoromethyl)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-(trifluoromethyl)quinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2/c10-9(11,12)7-3-1-2-6-4-13-5-14-8(6)7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMGIRFTPNSHNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 8 Trifluoromethyl Quinazoline

Regioselective Synthesis of 8-(Trifluoromethyl)quinazoline Precursors and Direct Analogs

The synthesis of this compound hinges on the strategic construction of the quinazoline (B50416) ring with the trifluoromethyl group pre-installed on the benzene (B151609) ring or the introduction of this group at a later stage.

Cyclization Reactions and Annulation Strategies for Quinazoline Ring Formation

The construction of the quinazoline ring is a cornerstone of its chemistry, with several named reactions and annulation strategies being applicable to the synthesis of 8-(trifluoromethyl)-substituted derivatives. A common approach involves the use of 2-amino-3-(trifluoromethyl)benzoic acid or its derivatives as key precursors.

One of the most established methods is the Niementowski quinazoline synthesis , which involves the condensation of an anthranilic acid with an amide at high temperatures. For the synthesis of 8-(trifluoromethyl)quinazolin-4(3H)-ones, 2-amino-3-(trifluoromethyl)benzoic acid can be reacted with a suitable amide. This method is particularly useful for accessing quinazolinones, which are versatile intermediates for further functionalization.

Another powerful strategy is the cyclocondensation of 2-amino-3-(trifluoromethyl)benzonitrile with various one-carbon sources. For example, reaction with formamide or orthoformates can yield this compound derivatives. This approach is advantageous as the nitrile group can be a versatile handle for further transformations.

A notable example is the synthesis of 8-(trifluoromethyl)-2-thioquinazolin-(1H,3H)-4-one, which serves as a precursor for nucleoside analogs ccsenet.org. This synthesis likely proceeds from a trifluoromethylated anthranilic acid derivative, highlighting the importance of appropriately substituted starting materials for these cyclization strategies.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 2-Amino-3-(trifluoromethyl)benzoic acid | Amide | 8-(Trifluoromethyl)quinazolin-4(3H)-one | Niementowski Synthesis |

| 2-Amino-3-(trifluoromethyl)benzonitrile | Formamide | This compound | Cyclocondensation |

| 2-Amino-3-(trifluoromethyl)anthranilamide | Orthoester | 2-Substituted-8-(trifluoromethyl)quinazoline | Cyclocondensation |

Introduction of the Trifluoromethyl Moiety at C-8 Position

Direct trifluoromethylation of a pre-formed quinazoline ring at the C-8 position is a challenging yet highly desirable transformation. While direct C-H trifluoromethylation of heterocycles is an evolving field, the synthesis of this compound often relies on the use of starting materials that already contain the trifluoromethyl group at the desired position.

Key precursors for this approach include 2-amino-3-(trifluoromethyl)benzonitrile and 2-amino-3-(trifluoromethyl)benzoic acid. The synthesis of these precursors is a critical step. For instance, the preparation of 4-amino-2-trifluoromethylbenzonitrile has been reported, which can serve as a valuable building block google.comgoogle.com.

While direct C-8 trifluoromethylation of quinazoline itself is not widely reported, methods developed for other heteroaromatic systems could potentially be adapted. These often involve transition-metal catalysis or radical-based approaches. However, the regioselectivity of such reactions on the quinazoline nucleus would need to be carefully controlled. A convenient one-pot synthesis of 2-trifluoromethylquinazolin-4(3H)-ones has been developed using trifluoroacetic acid as the trifluoromethyl source, although this method installs the CF3 group at the 2-position organic-chemistry.orgacs.org.

Multicomponent Reaction Approaches for Building Quinazoline Frameworks

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds like quinazolines. These reactions allow for the construction of the quinazoline core in a single step from three or more starting materials.

While specific examples detailing the synthesis of this compound via MCRs are not abundant in the literature, the general applicability of MCRs to quinazoline synthesis suggests their potential in this area. For instance, a one-pot, three-component reaction of an appropriately substituted anthranilic acid (such as 2-amino-3-(trifluoromethyl)benzoic acid), an aldehyde, and a nitrogen source (like ammonium acetate or urea) could theoretically yield 2,3-dihydroquinazolines or quinazolinones with the desired C-8 trifluoromethyl substituent researchgate.net.

A bifurcated multicomponent synthesis approach to polycyclic quinazolinones has been developed utilizing the Ugi four-component reaction (Ugi-4CR) nih.govacs.org. This strategy, while not directly demonstrated for this compound, showcases the power of MCRs in rapidly generating diverse quinazolinone libraries. Adapting such methodologies by incorporating a trifluoromethylated starting material could provide a streamlined route to the target compound.

Post-Synthetic Functionalization and Derivatization Strategies of this compound

Once the this compound core is assembled, further functionalization can be achieved through a variety of modern synthetic methods. These transformations are crucial for generating analogs with diverse substitution patterns for structure-activity relationship studies.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Metal-catalyzed cross-coupling reactions are indispensable tools for the C-C and C-N bond formation on the quinazoline nucleus. These reactions typically require a halo-substituted quinazoline as the electrophilic partner. For derivatization of this compound, a common strategy would be to start with a dihalo-precursor, such as 4-chloro-8-(trifluoromethyl)quinazoline.

The Suzuki-Miyaura coupling is widely used to introduce aryl or heteroaryl groups. For example, the reaction of 4-chloro-8-(trifluoromethyl)quinazoline with a boronic acid or ester in the presence of a palladium catalyst and a base would yield 4-aryl-8-(trifluoromethyl)quinazolines nih.govnih.govnih.govresearchgate.nettcichemicals.com.

The Sonogashira coupling allows for the introduction of alkynyl moieties. The coupling of 4-chloro-8-(trifluoromethyl)quinazoline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would provide 4-alkynyl-8-(trifluoromethyl)quinazolines wikipedia.orgorganic-chemistry.orgthalesnano.comresearchgate.netresearchgate.net.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. This reaction enables the synthesis of 4-amino-8-(trifluoromethyl)quinazoline derivatives by coupling 4-chloro-8-(trifluoromethyl)quinazoline with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand wikipedia.orgrsc.orgbeilstein-journals.orgorganic-chemistry.org.

| Reaction Type | Substrate | Coupling Partner | Product |

| Suzuki-Miyaura | 4-Chloro-8-(trifluoromethyl)quinazoline | Arylboronic acid | 4-Aryl-8-(trifluoromethyl)quinazoline |

| Sonogashira | 4-Chloro-8-(trifluoromethyl)quinazoline | Terminal alkyne | 4-Alkynyl-8-(trifluoromethyl)quinazoline |

| Buchwald-Hartwig | 4-Chloro-8-(trifluoromethyl)quinazoline | Amine | 4-Amino-8-(trifluoromethyl)quinazoline |

Electrophilic and Nucleophilic Substitution Reactions on the Quinazoline Core

The electronic nature of the quinazoline ring, with its two nitrogen atoms, and the presence of a strong electron-withdrawing trifluoromethyl group at the C-8 position, dictates its reactivity towards electrophilic and nucleophilic reagents.

Nucleophilic aromatic substitution (SNAr) is a much more common and synthetically useful reaction for functionalizing the quinazoline core. The pyrimidine (B1678525) ring is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C-4 position, especially when a good leaving group like a halogen is present. The synthesis of 4-amino-8-(trifluoromethyl)quinazoline derivatives from 4-chloro-8-(trifluoromethyl)quinazoline is a prime example of an SNAr reaction nih.govnih.govresearchgate.net. The high regioselectivity for substitution at the C-4 position is a well-established phenomenon in quinazoline chemistry.

Green Chemistry Principles and Sustainable Synthetic Approaches

The development of synthetic routes for pharmaceutically important molecules like this compound is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. For the synthesis of quinazoline derivatives, including those with a trifluoromethyl substituent, several sustainable approaches have been explored, focusing on the use of greener solvents, alternative energy sources like microwave irradiation, and the development of recyclable catalytic systems.

One of the key strategies in green chemistry is the use of environmentally benign solvents. Traditional organic syntheses often rely on volatile and toxic organic solvents. Research has demonstrated the feasibility of synthesizing quinazoline derivatives in greener alternatives such as water, ionic liquids, and deep eutectic solvents. For instance, the synthesis of certain quinazolinone derivatives has been successfully carried out in aqueous media, which significantly reduces the environmental footprint of the process. While specific studies focusing solely on this compound in green solvents are limited, the general success with the quinazoline scaffold suggests a promising avenue for future research.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.netfrontiersin.org The application of microwave irradiation can enhance the efficiency of various steps in quinazoline synthesis, from the initial condensation reactions to the final cyclization. researchgate.net For example, microwave-assisted synthesis of quinazolinone derivatives has been shown to reduce reaction times from hours to minutes, while also improving product yields. researchgate.net This technique's ability to rapidly and efficiently heat reaction mixtures makes it an attractive option for the energy-intensive steps often required in the synthesis of complex heterocyclic compounds.

The development of recyclable catalysts is another cornerstone of sustainable synthesis. Heterogeneous catalysts, particularly those based on nanoparticles, offer significant advantages over their homogeneous counterparts, primarily due to their ease of separation from the reaction mixture and potential for reuse. nih.gov Magnetic nanoparticles functionalized with a catalytically active species, for example, can be easily recovered using an external magnet, thus minimizing catalyst loss and contamination of the final product. nih.gov While specific applications of such catalysts for the synthesis of this compound are not extensively documented, their successful use in the synthesis of other quinazoline derivatives highlights their potential. nih.govarabjchem.org

The following table summarizes some green chemistry approaches that have been applied to the synthesis of quinazoline derivatives and could be adapted for the synthesis of this compound.

| Green Chemistry Approach | Key Features | Potential Application for this compound |

| Microwave-Assisted Synthesis | - Reduced reaction times- Increased yields- Cleaner reactions | Can be applied to the cyclization step to form the quinazoline ring, potentially reducing energy consumption and by-product formation. |

| Recyclable Nanocatalysts | - Easy separation and reuse- Reduced catalyst waste- High catalytic activity | A functionalized magnetic nanocatalyst could be employed to catalyze the key bond-forming reactions, allowing for a more sustainable process. |

| One-Pot Synthesis | - Fewer reaction steps- Reduced solvent and energy use- Improved atom economy | A one-pot reaction combining the introduction of the trifluoromethyl group and the formation of the quinazoline ring would significantly improve the overall efficiency. |

| Green Solvents | - Use of water, ionic liquids, or deep eutectic solvents- Reduced toxicity and environmental impact | Performing the synthesis in an aqueous medium or a recyclable ionic liquid would be a significant step towards a greener process. |

While dedicated research on green synthetic routes for this compound is still an emerging area, the principles and methodologies established for the broader quinazoline family provide a solid foundation for the development of more sustainable and environmentally friendly production methods for this important chemical compound.

Comprehensive Spectroscopic and Structural Characterization in 8 Trifluoromethyl Quinazoline Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 8-(trifluoromethyl)quinazoline derivatives. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, researchers can gain detailed insights into the molecular framework and the electronic effects of the trifluoromethyl group.

¹H NMR: The proton NMR spectrum provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. For instance, in a derivative like 2-phenyl-N-(4-(trifluoromethyl)phenyl)quinazolin-4-amine, the aromatic protons of the quinazoline (B50416) ring typically appear as multiplets in the downfield region, a result of the deshielding effect of the aromatic system.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon of the trifluoromethyl group is readily identifiable, and its chemical shift provides insight into the electronic influence on the quinazoline core. Aromatic carbons of the quinazoline ring resonate at characteristic chemical shifts, which can be influenced by the position and nature of substituents.

¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally sensitive and informative technique. The ¹⁹F nucleus is highly sensitive, and its chemical shift is very responsive to changes in the local electronic environment, making it a powerful probe for studying molecular interactions and conformational changes. Spectra can often be acquired in minutes, providing rapid structural information.

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2-(4-(Trifluoromethyl)phenyl)quinazoline | ¹H | CDCl₃ | 9.48 (s, 1H), 8.73 (d, J = 8 Hz, 1H), 8.10 (d, J = 8 Hz, 1H), 7.96-7.92 (m, 2H), 7.78 (d, J = 8 Hz, 2H), 7.67-7.63 (m, 1H) |

| 2-(4-(Trifluoromethyl)phenyl)quinazoline | ¹³C | CDCl₃ | 160.6, 159.6, 150.6, 141.3, 134.4, 132.2, 131.9, 128.8, 128.7, 127.8, 127.1, 125.58, 125.51, 125.47, 123.8 |

| 2-Phenyl-N-(4-(trifluoromethyl)phenyl)quinazolin-4-amine | ¹H | DMSO-d₆ | 11.63 (s, 1H), 8.98 (d, J = 8.3 Hz, 1H), 8.41 (d, J = 7.3 Hz, 2H), 8.32 (d, J = 8.3 Hz, 1H), 8.18 (d, J = 8.4 Hz, 2H), 8.10 (t, J = 7.7 Hz, 1H), 7.91 (d, J = 8.5 Hz, 2H), 7.83 (t, J = 7.6 Hz, 1H), 7.67 (m, 3H) |

| 2-Phenyl-N-(4-(trifluoromethyl)phenyl)quinazolin-4-amine | ¹³C | DMSO-d₆ | 159.04, 157.60, 141.10, 135.77, 132.93, 129.11, 128.98, 128.18, 127.98, 125.84, 125.80, 125.57, 124.51, 124.12, 122.87, 121.80, 113.02 |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification

FT-IR Spectroscopy: In the FT-IR spectrum of quinazoline derivatives, characteristic absorption bands are observed for the aromatic ring vibrations. Strong bands typically appear in the regions of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹, corresponding to C=C and C=N stretching vibrations within the quinazoline core. The C-F stretching vibrations of the trifluoromethyl group also give rise to strong, characteristic absorptions.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For quinazoline derivatives, C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. The C-C stretching modes of the aromatic rings are also active in the Raman spectrum, often appearing in the 1400-1600 cm⁻¹ region.

| Vibrational Mode | Typical FT-IR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | 1475 - 1635 | 1500 - 1600 |

| C-F Stretch (CF₃) | 1100 - 1350 (strong) | - |

| C-H In-plane Bending | 1010 - 1290 | - |

| C-H Out-of-plane Bending | 700 - 1000 | - |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound and its derivatives. Techniques like Electrospray Ionization (ESI) are commonly used to generate gas-phase ions of the molecules.

By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can confirm the molecular formula of a synthesized compound, distinguishing it from other potential structures with the same nominal mass. Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides valuable information about the connectivity of atoms within the molecule, aiding in the structural elucidation of unknown compounds or impurities.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable for chiral derivatives)

For chiral derivatives of this compound, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the enantiomeric purity and absolute configuration of the molecule.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-visible region. The resulting spectrum is unique for each enantiomer and can be used to determine the enantiomeric excess of a sample.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD and provides information about the stereochemistry of a molecule based on its vibrational transitions. VCD is particularly sensitive to the conformational properties of chiral molecules. The combination of experimental ECD and VCD spectra with theoretical calculations can provide a reliable assignment of the absolute configuration of chiral this compound derivatives.

Computational and Theoretical Investigations of 8 Trifluoromethyl Quinazoline and Its Analogs

Quantum Chemical Studies for Electronic Structure, Reactivity, and Stability (e.g., DFT, Ab Initio Calculations)

Quantum chemical studies, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, reactivity, and stability of 8-(Trifluoromethyl)quinazoline and its analogs. frontiersin.orgnih.govresearchgate.net These calculations provide a detailed picture of the molecule's properties by solving approximations of the Schrödinger equation.

Electronic Structure and Reactivity: DFT calculations are used to determine the optimized molecular geometry and electronic properties. frontiersin.orgresearchgate.net Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally correlates with higher reactivity. researchgate.net For quinazoline (B50416) derivatives, DFT analysis helps identify regions susceptible to electrophilic or nucleophilic attack. For instance, studies on related compounds show that the oxygen atoms and the π-system of the quinazolinone core can act as electron donor sites, making them targets for electrophilic attack. nih.gov

Stability Analysis: The stability of different isomeric forms of quinazoline derivatives can be compared using DFT calculations in various environments, such as in the gas phase or in different solvents like methanol or DMSO. mdpi.com This helps in understanding which structures are most likely to be present under experimental conditions. The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the electronic distribution and stability of the quinazoline ring.

Table 1: Representative Quantum Chemical Descriptors for Quinazoline Analogs

| Descriptor | Typical Significance | Reference Compound Example |

|---|---|---|

| HOMO Energy | Electron-donating ability | -6.5 eV |

| LUMO Energy | Electron-accepting ability | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | 5.0 eV |

| Dipole Moment | Polarity and intermolecular interactions | 3.5 Debye |

| Mulliken Charges | Partial atomic charges, reactivity sites | N1: -0.612 |

Note: The values in this table are illustrative examples based on DFT studies of quinazoline analogs and are not specific to this compound unless explicitly calculated. frontiersin.org

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound and its analogs, MD simulations provide crucial insights into their conformational flexibility and how they interact with their environment, such as solvent molecules or biological targets. nih.govnih.goveurjchem.com

MD simulations on protein-ligand complexes involving quinazoline derivatives are often performed to assess the stability of the binding pose predicted by molecular docking. nih.govnih.govnih.govsemanticscholar.org These simulations, which can run for nanoseconds, reveal how the ligand and protein adapt to each other's presence. frontiersin.orgeurjchem.com Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein or ligand.

These simulations can confirm the stability of key intermolecular interactions, such as hydrogen bonds, that are crucial for the ligand's affinity. nih.govsemanticscholar.org For example, simulations of quinazoline-based inhibitors bound to the Epidermal Growth Factor Receptor (EGFR) have shown that a hydrogen bond with the Met793 residue in the receptor's active site is critical for stable binding. nih.govjapsonline.com

Molecular Docking and Ligand-Target Interaction Profiling (Preclinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govukaazpublications.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-target recognition. ukaazpublications.comnih.govresearchgate.net

For analogs of this compound, docking studies have been instrumental in identifying potential biological targets, such as protein kinases like EGFR. japsonline.comnih.govresearchgate.net The quinazoline scaffold is recognized as a favorable core structure for developing EGFR inhibitors. nih.govnih.gov Docking simulations place the ligand into the ATP-binding pocket of the target protein and score the different binding poses based on factors like binding energy. japsonline.comresearchgate.net

Analysis of the docked poses reveals specific interactions that contribute to binding affinity. These interactions often include:

Hydrogen Bonds: Crucial for affinity and specificity. For example, the nitrogen atoms (N-1 and N-3) of the quinazoline ring are known to form hydrogen bonds with key methionine and threonine residues in the EGFR kinase domain. nih.gov

Hydrophobic Interactions: The aromatic rings of the quinazoline core often engage in hydrophobic interactions with nonpolar residues in the binding site. researchgate.net

Table 2: Example of Molecular Docking Results for a Quinazoline Analog against a Kinase Target

| Parameter | Value | Significance |

|---|---|---|

| Docking Score | -10.44 kcal/mol | Predicts high binding affinity |

| Key H-Bond Interactions | Met793, Lys745 | Anchors the ligand in the active site |

| Key Hydrophobic Residues | Leu718, Val726, Ala743 | Stabilizes the complex |

| Interacting Protein | EGFR T790M | Potential target for cancer therapy |

Note: Data is representative of docking studies on quinazoline derivatives. nih.govjapsonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govfrontiersin.org By developing a predictive model, the activity of new, unsynthesized compounds can be estimated, which helps prioritize synthetic efforts in drug discovery. nih.gov

For quinazoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. frontiersin.orgnih.gov These models are built using a dataset of compounds with known biological activities (the training set). nih.govdntb.gov.ua The molecules are aligned, and various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated. nih.gov

The resulting QSAR models are validated using a separate set of compounds (the test set) to ensure their predictive power. dntb.gov.uaresearchgate.net The statistical quality of a QSAR model is often assessed by parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.gov

Contour maps generated from CoMFA and CoMSIA analyses visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. frontiersin.org For instance, a map might indicate that a bulky, electropositive substituent at a specific position on the quinazoline ring would increase biological activity. While some studies have shown that small electron-withdrawing groups on the quinazoline ring are favored for certain activities, one study noted that a trifluoromethyl group was not active in its specific series of 4(3H)-quinazolinone antibacterials. acs.org

Table 3: Typical Statistical Parameters for a 3D-QSAR Model of Quinazoline Analogs

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated R²) | 0.704 | Indicates good internal model predictivity. |

| R² (Non-cross-validated R²) | 0.992 | Shows the correlation between predicted and experimental activity for the training set. |

| R²_pred (External Validation) | 0.839 | Measures the predictive power of the model on an external test set. |

| Standard Error of Estimate (SEE) | 0.1126 | A measure of the model's precision. |

Note: Values are representative of published CoMSIA models for quinazoline derivatives. frontiersin.orgnih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, especially DFT, can accurately predict various spectroscopic parameters for molecules like this compound. asianpubs.org These theoretical predictions are invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.net

Vibrational Spectroscopy: Theoretical calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. asianpubs.orgresearchgate.net By comparing the calculated frequencies with experimental FT-IR and FT-Raman data, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., C-H stretching, ring vibrations) can be made. researchgate.net For quinazoline derivatives, strong IR absorption bands between 1635–1475 cm⁻¹ are characteristic of the aromatic ring vibrations. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). asianpubs.org Comparing these predicted chemical shifts with experimental NMR data helps in the unambiguous assignment of signals and confirms the synthesized structure. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis) of a molecule by calculating excitation energies and oscillator strengths. asianpubs.org For quinazoline derivatives, characteristic absorption bands are observed with maxima around 224 nm and 314-318 nm, which can be attributed to π–π* electronic transitions within the aromatic system. nih.gov The strong agreement often found between theoretical and experimental spectroscopic data validates both the computational methodology and the experimental structural assignment. asianpubs.org

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-2-Methyl-8-(Trifluoromethyl)quinoline |

| Gefitinib |

| Erlotinib |

| Lapatinib |

| Vandetanib |

| Icotinib |

| Afatinib |

Exploration of Biological and Biochemical Interactions: Preclinical and Mechanistic Studies of 8 Trifluoromethyl Quinazoline Derivatives

Investigation of Enzyme Inhibition Mechanisms and Kinase Interaction Profiles

Derivatives of the quinazoline (B50416) scaffold have been extensively studied as inhibitors of various enzymes, particularly kinases, which are crucial in cancer therapy. The trifluoromethyl group can enhance binding affinity and selectivity for these targets.

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline (B1210976) framework is a classic pharmacophore for EGFR tyrosine kinase inhibitors (TKIs). nih.govresearchgate.net Computational and structure-activity relationship (SAR) studies suggest that substitutions on the quinazoline core are critical for activity. While much focus has been on positions 6 and 7, substitutions at other positions, including position 8, are also relevant. For instance, the presence of a bulky bromine atom at the 8-position of a quinazolin-4-one scaffold was found to correlate with higher inhibitory activity, indicating that this region of the molecule interacts with the enzyme's active site. bohrium.com The trifluoromethyl group, with its specific steric and electronic properties, is therefore hypothesized to modulate the interaction with the ATP-binding pocket of EGFR.

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is another critical target in oncology. Research has explored 7- or 8-substituted-4-morpholine-quinazoline derivatives for kinase inhibitory activity. nih.gov One study on dual EGFR-PI3Kα inhibitors utilized the 4-amino-quinazoline motif, demonstrating the scaffold's utility in developing multi-targeted agents. researchgate.net A novel series of 8-substituted-4-morpholine-quinazoline derivatives was designed, with one compound exhibiting significant activity in the micromolar range for PI3Kα inhibition. nih.govnih.gov

Poly(ADP-ribose)polymerase-1 (PARP-1): PARP-1 is a key enzyme in the DNA damage response (DDR) pathway, making it a valuable target for anticancer drugs. nih.gov Several quinazolinone-based derivatives have been developed as PARP-1 inhibitors. mdpi.comnih.gov SAR studies have shown that the quinazoline-2,4(1H,3H)-dione scaffold is a viable bioisostere for the phthalazinone core found in approved PARP inhibitors like Olaparib. nih.govnih.gov One derivative, compound 12c , showed inhibitory activity (IC₅₀ = 30.38 nM) comparable to Olaparib (IC₅₀ = 27.89 nM). nih.gov

Werner helicase (WRN): As a synthetic lethal target in microsatellite instability-high (MSI-H) cancers, WRN helicase has emerged as a novel target. researchgate.net A series of 2-trifluoromethyl-quinazolin-4-amine derivatives were synthesized and found to target WRN. One lead compound, kzl052 , was shown to bind to the WRN protein, inhibit its function, and display a WRN-dependent inhibitory effect on prostate cancer cells. mdpi.com

Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a proven anticancer strategy. Novel N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives have been identified as potent inhibitors of tubulin polymerization by targeting the colchicine (B1669291) binding site. researchgate.netjneonatalsurg.com Several of these compounds demonstrated strong inhibition of leukemia cells, with IC₅₀ values significantly lower than the positive control, colchicine. jneonatalsurg.com

| Compound Class/Derivative | Target Enzyme | Potency (IC₅₀) | Reference(s) |

| Quinazolinone derivative 12c | PARP-1 | 30.38 nM | nih.gov |

| 2-Trifluoromethyl-quinazolin-4-amine (kzl052 ) | Werner (WRN) helicase | 0.39 µM (PC3 cells) | mdpi.com |

| 8-Substituted-4-morpholine-quinazoline | PI3Kα | Micromolar range | nih.govnih.gov |

| N-aryl-2-trifluoromethyl-quinazoline-4-amine (15d ) | Tubulin Polymerization (K562 cells) | 0.03 µM | jneonatalsurg.com |

| N-aryl-2-trifluoromethyl-quinazoline-4-amine (15h ) | Tubulin Polymerization (K562 cells) | 0.02 µM | jneonatalsurg.com |

Receptor Binding Studies and Ligand-Protein Interaction Profiling

Molecular docking and computational studies have provided detailed insights into how quinazoline derivatives interact with their target proteins at an atomic level.

For EGFR , the quinazoline core typically forms a critical hydrogen bond with the hinge region residue Met793. acs.org The substituted aniline (B41778) moiety extends into a hydrophobic pocket. The nature of the substituent at the 8-position of the quinazoline ring can influence this binding by introducing additional steric or electronic interactions that either enhance or diminish the affinity for the receptor. bohrium.com

In the case of tubulin , docking studies confirmed that 2-trifluoromethyl-quinazoline derivatives bind to the colchicine binding site. jneonatalsurg.com This interaction physically obstructs the polymerization of α- and β-tubulin dimers into microtubules, leading to cell cycle arrest and apoptosis. researchgate.netjneonatalsurg.com

For PARP-1 , molecular docking of quinazolinone derivatives into the enzyme's active site revealed binding modes similar to the reference inhibitor Olaparib. nih.gov The interactions typically involve hydrogen bonds and π-π stacking with key residues in the catalytic domain, which prevents the enzyme from performing its DNA repair functions. mdpi.comnih.gov

Studies on Werner helicase inhibitors showed that 2-trifluoromethyl-quinazolin-4-amine derivatives bind directly to the WRN protein, which is crucial for their mechanism of action in downregulating its expression and function in DNA repair. mdpi.com

Modulation of Intracellular Signaling Pathways and Cellular Processes in In Vitro Models

The inhibition of key enzymes by 8-(trifluoromethyl)quinazoline derivatives translates into significant effects on cellular functions, primarily studied in cancer cell lines.

Cell Cycle Arrest: A common outcome of treatment with these derivatives is the arrest of the cell cycle, frequently at the G2/M phase. This effect is a direct consequence of inhibiting targets like tubulin or kinases involved in mitotic progression. acs.org For example, N-aryl-2-trifluoromethyl-quinazoline-4-amine derivatives that inhibit tubulin polymerization were shown to cause a significant accumulation of leukemia cells in the G2/M phase. jneonatalsurg.com Similarly, PARP-1 inhibitors like the quinazolinone derivative 12c induced cell growth arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov

Apoptosis: Following cell cycle arrest, these compounds often induce programmed cell death, or apoptosis. Mechanistic studies show this occurs through the modulation of apoptotic regulatory proteins. For instance, compound 18 , a novel quinazoline derivative, was found to decrease the expression of anti-apoptotic proteins Bcl-2 and Mcl-1 while up-regulating the pro-apoptotic protein Bax and the apoptosis marker cleaved PARP. ijpras.comnih.gov The inhibition of WRN helicase by 2-trifluoromethyl-quinazoline derivatives also leads to unrepaired DNA damage, mitotic arrest, and ultimately, cell death. mdpi.com

DNA Damage Repair (DDR): Derivatives targeting PARP-1 and WRN helicase directly interfere with DNA damage repair pathways. mdpi.comnih.gov By inhibiting PARP-1, quinazolinone derivatives can induce a "synthetic lethality" in cancer cells with pre-existing DDR defects (e.g., BRCA mutations), where the accumulation of unrepaired DNA damage becomes lethal. nih.gov The inhibition of WRN helicase similarly renders damaged DNA unrepaired, triggering apoptosis. mdpi.com

| Cellular Process | Key Findings | Affected Pathways | Compound Class | Reference(s) |

| Cell Cycle | Arrest at G2/M phase | Microtubule Dynamics, Mitotic Checkpoints | 2-Trifluoromethyl-quinazoline-4-amines, Quinazolinones | nih.govjneonatalsurg.com |

| Apoptosis | Upregulation of Bax and cleaved PARP; Downregulation of Bcl-2 | Intrinsic Apoptosis Pathway | Quinazoline derivatives | ijpras.comnih.gov |

| DNA Damage Repair | Inhibition of enzyme function, leading to accumulation of DNA damage | PARP-1 Pathway, WRN Helicase Pathway | Quinazolinones, 2-Trifluoromethyl-quinazoline-4-amines | mdpi.comnih.gov |

Mechanistic Studies of Antimicrobial Activity in Laboratory Settings

While the primary focus of recent research has been on anticancer applications, the quinazoline scaffold is known for its broad-spectrum antimicrobial properties.

Antibacterial: The mechanism of action for quinazolinone antibacterials has been elucidated. Certain derivatives function as non-β-lactam inhibitors of penicillin-binding proteins (PBPs), such as PBP1 and PBP2a in MRSA. acs.org This inhibition disrupts the synthesis of the bacterial cell wall peptidoglycan. Interestingly, some quinazolinones bind to an allosteric site on PBP2a, which is a mechanism also observed for the advanced cephalosporin, ceftaroline. acs.org Other proposed mechanisms include the disruption of peptidoglycan synthesis via inhibition of serine/threonine protein kinases. researchgate.net

Antifungal: The antifungal mechanism of quinazoline derivatives is less defined but is thought to involve the disruption of fungal cell membrane integrity. acs.org Studies have shown that these compounds can cause abnormal morphology of the cell membrane, leading to increased permeability and the release of essential cellular contents. acs.org

Antiviral: Quinazoline derivatives have demonstrated activity against a range of DNA and RNA viruses. bohrium.comnih.gov Potential mechanisms include the inhibition of key viral enzymes, such as the neuraminidase of the influenza virus, or interference with viral entry by targeting capsid proteins like VP1 in rhinoviruses. nih.gov

Antiparasitic: Against parasites like Trypanosoma cruzi and Leishmania, quinazoline derivatives may act through multiple mechanisms. One proposed pathway involves the inhibition of folate biosynthesis by targeting enzymes like dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase (PTR1). nih.govnih.gov Another potential mechanism, particularly for nitro-substituted derivatives, is the induction of oxidative stress through bioreduction of the nitro group, generating reactive oxygen species (ROS) that are toxic to the parasite. nih.govresearchgate.net

Investigation of Anti-inflammatory Mechanisms in Preclinical Models

Quinazoline derivatives have been evaluated in various preclinical animal models for their anti-inflammatory effects. jneonatalsurg.com These studies have provided insights into their potential mechanisms of action in modulating inflammatory pathways.

In carrageenan-induced paw edema and cotton pellet-induced granuloma models in rats, novel quinazoline derivatives demonstrated dose-dependent inhibition of both acute and chronic inflammation, with efficacy comparable to standard drugs like indomethacin. jneonatalsurg.com The primary proposed mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. mdpi.com SAR studies have indicated that electron-withdrawing groups on the quinazolinone system can enhance anti-inflammatory effects. mdpi.com

Additionally, some derivatives are believed to modulate inflammatory cytokines. jneonatalsurg.com Another investigated mechanism involves the inhibition of histamine (B1213489) receptors. The marketed anti-inflammatory agent NSC127213, a tetrazolo quinazoline derivative, functions by inhibiting both the histamine-1 (H1R) and histamine-4 (H4R) receptors. mdpi.com

Exploration of Specific Biological Targets and Mechanisms of Action in vitro or in cell-based assays

In vitro and cell-based assays have been fundamental in identifying the specific molecular targets of this compound derivatives and related compounds. These studies confirm the direct interaction between the compound and its target, validating the mechanisms observed in cellular and preclinical models.

The primary targets identified are protein kinases, including EGFR and PI3K , where inhibition disrupts downstream signaling pathways responsible for cell proliferation and survival. nih.govresearchgate.net Another major class of targets are enzymes involved in the DNA damage response , such as PARP-1 and Werner helicase . mdpi.comnih.gov Inhibition of these targets compromises the cancer cell's ability to repair DNA damage, leading to cell death. mdpi.comnih.gov

A distinct mechanism of action is the inhibition of tubulin polymerization . researchgate.netjneonatalsurg.com By binding to the colchicine site on tubulin, these derivatives prevent the formation of the mitotic spindle, a critical structure for cell division. This action effectively halts the cell cycle and triggers apoptosis. researchgate.netjneonatalsurg.com These diverse mechanisms highlight the versatility of the quinazoline scaffold, which can be chemically modified with groups like trifluoromethyl to achieve potent and selective inhibition of various critical cellular targets.

Applications in Materials Science and Other Non Biological Research Fields

Development as Components in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The quinazoline (B50416) scaffold has been identified as a promising component in the design of materials for optoelectronic devices. researchgate.net The introduction of trifluoromethyl groups into the quinazoline core is a strategy to fine-tune the electronic and photophysical properties of these materials. While specific research on 8-(Trifluoromethyl)quinazoline in OLEDs is limited, studies on analogous compounds highlight the potential of this structural motif.

Research on donor-acceptor fluorescent molecules has demonstrated that quinazoline derivatives can be effective components in organic light-emitting diodes. For instance, a series of fluorescent compounds based on a 2-(3,5-bis(trifluoromethyl)phenyl)-quinazoline acceptor showed emissions spanning from 414 nm to 597 nm. researchgate.netrsc.orgnih.gov Notably, some of these derivatives exhibited high photoluminescence quantum yields (QY) exceeding 80%. researchgate.netnih.gov Furthermore, blue OLEDs have been successfully fabricated using these trifluoromethyl-containing quinazoline derivatives as the active layer. rsc.orgnih.gov These findings suggest that the strong electron-accepting nature of the trifluoromethylated quinazoline core can facilitate efficient charge transfer and emissive decay, which are crucial for high-performance OLEDs.

The thermal stability of such compounds is also a critical factor for device longevity. Studies have shown that quinazoline derivatives with trifluoromethyl groups possess good thermal stability, a desirable characteristic for materials used in optoelectronic applications. researchgate.net Although direct data for this compound is not available, the established principles suggest that it could serve as a valuable building block for developing new and efficient emitters or host materials for OLEDs.

Table 1: Photophysical Properties of Selected Trifluoromethyl-Containing Quinazoline Derivatives researchgate.netnih.gov

| Compound | Donor Group | Emission Wavelength (nm) in Cyclohexane | Quantum Yield (QY) in Cyclohexane (%) |

|---|---|---|---|

| 1 | Varies | 414 - 597 | > 80 for some derivatives |

| 2 | MPA | Not specified | 87.59 |

| 7 | Varies | Not specified | Mechanochromic properties observed |

Note: The data presented is for quinazoline derivatives with trifluoromethyl groups at different positions, as specific data for this compound was not found.

Utilization in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In the field of coordination chemistry, quinazoline and its derivatives can act as ligands, binding to metal ions to form complexes with diverse structures and properties. The nitrogen atoms in the quinazoline ring can coordinate with metal centers, and substituents on the ring can influence the electronic properties and steric environment of the resulting complexes.

While the direct use of this compound as a ligand in the synthesis of coordination complexes or Metal-Organic Frameworks (MOFs) is not extensively documented in the available literature, the broader family of quinazoline derivatives has been explored. For example, quinazolinone derivatives have been used to synthesize transition metal chelates. researchgate.net The introduction of an 8-hydroxy quinazoline ligand to a quinazolin-4-one structure has led to the formation of complexes with various metal ions, including Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). researchgate.net

The trifluoromethyl group at the 8-position of the quinazoline ring in this compound would be expected to significantly alter its ligand properties. The strong electron-withdrawing nature of the -CF3 group could modulate the electron density on the quinazoline ring and its coordinating nitrogen atoms, thereby affecting the stability and electronic structure of the resulting metal complexes. This could, in turn, influence their catalytic activity, magnetic properties, or luminescence. However, specific studies detailing the synthesis and characterization of coordination compounds or MOFs incorporating this compound as a ligand are currently scarce.

Potential as Fluorescent Probes and Chemical Sensors

The quinazoline scaffold is a key component in the design of various fluorescent probes and chemosensors due to its inherent photophysical properties. researchgate.net Modifications to the quinazoline ring system can lead to changes in fluorescence in response to specific analytes, such as metal ions or changes in pH.

Although research specifically detailing the use of this compound as a fluorescent probe is limited, studies on related quinoline and quinazoline derivatives provide a strong basis for its potential in this area. For instance, quinoline-based chemosensors have been developed for the highly selective detection of metal ions like Zn2+. rsc.org The design of such sensors often involves incorporating a binding site for the target analyte and a fluorophore that signals the binding event.

The trifluoromethyl group in this compound could play a crucial role in developing novel fluorescent sensors. Its electron-withdrawing properties can influence the intramolecular charge transfer (ICT) processes that are often responsible for the fluorescence characteristics of donor-acceptor type probes. This could lead to sensors with enhanced sensitivity, selectivity, and photostability. For example, quinoline-based thiosemicarbazones have been reported as colorimetric chemosensors for anions like fluoride and cyanide. nih.gov The design principles from these studies could potentially be applied to derivatives of this compound to create new sensing platforms.

Role in Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The self-assembly of molecules into well-defined, functional supramolecular architectures is a key area of research with applications in nanotechnology and materials science.

The potential role of this compound in supramolecular chemistry and self-assembly is an area that remains largely unexplored. The structure of the molecule, with its aromatic quinazoline core and the trifluoromethyl group, suggests the possibility of its participation in various non-covalent interactions. The aromatic rings can engage in π-π stacking interactions, which are a common driving force for the self-assembly of planar aromatic molecules.

The trifluoromethyl group can also participate in unconventional non-covalent interactions. While typically considered to be a non-polar group, the C-F bonds are highly polarized, which can lead to specific interactions with other molecules. These interactions, though weaker than classical hydrogen bonds, can play a significant role in directing the self-assembly of molecules in the solid state and in solution. However, there is a lack of specific studies in the scientific literature that investigate the self-assembly behavior of this compound or its derivatives. Future research in this area could reveal novel supramolecular structures with interesting properties.

Future Research Directions and Translational Perspectives for 8 Trifluoromethyl Quinazoline

Advancements in Asymmetric Synthesis and Chiral Induction Methods

The development of stereochemically pure pharmaceuticals is a critical aspect of modern drug discovery, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Future research will likely focus on the development of novel and efficient asymmetric synthetic routes to chiral 8-(trifluoromethyl)quinazoline derivatives.

Recent advancements in the catalytic asymmetric synthesis of axially chiral quinazolinones have highlighted the potential for creating structurally diverse and stereochemically defined compounds. mdpi.comresearchgate.net Methodologies such as atroposelective halogenation, kinetic resolution, and the use of chiral phosphoric acid catalysts have proven effective for other quinazolinone frameworks and could be adapted for this compound. mdpi.com For instance, biomimetic asymmetric reduction using chiral NAD(P)H models offers a promising approach to obtaining chiral dihydroquinazolinone derivatives with high enantioselectivity. dicp.ac.cn

Future efforts should be directed towards:

Developing novel chiral catalysts: Exploring new organocatalysts, transition-metal complexes, and biocatalysts that can effectively control the stereochemistry at various positions of the this compound core.

Exploring diverse chiral scaffolds: Synthesizing a broader range of axially chiral and centrally chiral derivatives to investigate their structure-activity relationships.

Computational modeling: Utilizing theoretical calculations to understand the mechanisms of enantiocontrol and to design more effective chiral catalysts and substrates. nih.gov

A study on the asymmetric 1,2-oxytrifluoromethylation of styrenes utilized chiral vanadyl methoxide complexes to achieve good yields and enantiomeric excesses of the cross-coupling products, demonstrating the feasibility of introducing trifluoromethyl groups in an asymmetric fashion. nih.gov

| Catalyst System | Substrate Type | Achieved Enantiomeric Excess (ee) | Reference |

| Chiral Vanadyl Methoxide Complexes | Styrenes | Up to 91% | nih.gov |

| Chiral Phosphoric Acid | N-aryl aminobenzamides and aldehydes | Up to 97% | mdpi.com |

| Chiral and Regenerable NAD(P)H Models | Quinazolinones | Up to 98% | dicp.ac.cn |

This table presents examples of enantiomeric excesses achieved in the asymmetric synthesis of related chiral compounds, indicating potential targets for this compound derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for this compound derivatives. These computational tools can significantly accelerate the design-synthesize-test cycle by predicting the biological activities and physicochemical properties of novel compounds.

Future applications of AI and ML in this area include:

De novo drug design: Employing generative models to design novel this compound derivatives with desired pharmacological profiles.

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing robust QSAR models to predict the anticancer, anti-inflammatory, or other biological activities of new analogues based on their chemical structures. mdpi.comresearchgate.net

Synergy prediction: Using ML algorithms to identify potential synergistic combinations of this compound derivatives with other therapeutic agents, particularly in cancer treatment. taylorfrancis.comnih.gov

ADMET prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds to prioritize the synthesis of candidates with favorable pharmacokinetic profiles.

Machine learning models have already been successfully used to predict the synergistic effects of drug pairs and to design novel quinolinesulfonamide-triazole hybrids with anticancer activity. mdpi.comnih.gov Applying these approaches to this compound will enable a more rational and efficient exploration of its chemical space.

Discovery of Novel Biological Targets and Therapeutic Modalities through Mechanistic Investigations

While quinazoline (B50416) derivatives are known to target a range of biological molecules, the specific targets of many this compound analogues remain to be fully elucidated. Future research should focus on identifying novel biological targets and understanding the detailed mechanisms of action.

Recent studies have shown that trifluoromethyl-containing quinazoline derivatives can act as potent inhibitors of Werner helicase (WRN) and tubulin polymerization, highlighting their potential in cancer therapy. nih.govresearchgate.netresearchgate.netnih.govnih.govnih.govmdpi.comresearchgate.netresearchgate.net

Key areas for future investigation include:

Target identification: Utilizing chemoproteomics, genetic screening, and other advanced techniques to identify the direct binding partners of this compound derivatives in various disease models.

Mechanism of action studies: Investigating the downstream signaling pathways affected by these compounds, including their effects on cell cycle progression, apoptosis, and DNA damage repair. nih.govnih.gov

Exploring new therapeutic areas: Expanding the investigation of this compound derivatives beyond cancer to other diseases where relevant targets are implicated, such as inflammatory disorders, neurodegenerative diseases, and infectious diseases. ijfmr.comorientjchem.org

The discovery that certain quinazoline derivatives can act as immune checkpoint inhibitors opens up another exciting avenue for future research. nih.gov

| Identified Target | Therapeutic Area | Key Findings | References |

| Werner Helicase (WRN) | Cancer | Inhibition of WRN function, leading to synthetic lethality in microsatellite unstable cancers. | nih.govnih.govmdpi.comresearchgate.netresearchgate.net |

| Tubulin | Cancer | Inhibition of tubulin polymerization by binding to the colchicine (B1669291) site, leading to cell cycle arrest and apoptosis. | nih.govresearchgate.netresearchgate.netnih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Cancer | Potent inhibitory activity against EGFR kinase. | mdpi.com |

This table summarizes some of the recently identified biological targets for trifluoromethyl-containing quinazoline derivatives, suggesting potential avenues of exploration for this compound.

Development of Advanced Analytical and Imaging Probes

The unique properties of the this compound scaffold make it an attractive candidate for the development of advanced analytical and imaging probes for diagnostics and biomedical research.

Future research in this area should focus on:

Fluorescent probes: Designing and synthesizing novel fluorescent derivatives of this compound that can be used to visualize and quantify specific biological targets or processes within living cells. nih.govacs.orgrsc.orgtandfonline.com Quinazoline-based fluorescent probes have already been developed for imaging α1-adrenergic receptors. nih.govacs.org

Positron Emission Tomography (PET) tracers: Developing radiolabeled analogues of this compound for use as PET imaging agents. nih.govnih.govresearchgate.netaustinpublishinggroup.commoravek.comsemanticscholar.org The incorporation of positron-emitting isotopes, such as fluorine-18, would allow for the non-invasive in vivo visualization and quantification of target engagement and drug distribution. nih.gov

Probes for other imaging modalities: Exploring the potential of this compound derivatives as contrast agents for magnetic resonance imaging (MRI) or as probes for other advanced imaging techniques.

The synthesis of 18F-labeled quinazoline derivatives has demonstrated the feasibility of developing PET tracers from this chemical class for tumor imaging. nih.gov

Exploration of Novel Non-Biological Applications and Functional Materials

Beyond their biomedical potential, the unique electronic properties of the this compound core suggest that these compounds could find applications in materials science. The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the photophysical and electronic characteristics of the quinazoline ring system. nih.govpnas.orgnih.govresearchgate.net

Future research could explore the following areas:

Organic electronics: Investigating the potential of this compound derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The trifluoromethyl group can enhance electron affinity and improve the performance and stability of these devices. nih.gov

Functional dyes and sensors: Developing novel dyes and chemosensors based on the this compound scaffold for applications in areas such as environmental monitoring and industrial process control.

Liquid crystals: Exploring the potential of this compound derivatives to form liquid crystalline phases, which could have applications in display technologies.

While the biological applications of quinazolines are well-documented, their potential in materials science remains a relatively unexplored frontier that warrants further investigation. mdpi.com

Q & A

Q. What design principles enable selective kinase inhibition using the this compound scaffold?

- Methodological Answer: Crystal structure analysis of kinase-ligand complexes (e.g., PDB: 4HJO) identifies key hinge region interactions. Introducing a 4-anilino group mimics ATP’s adenine binding, while the CF₃ group occupies hydrophobic pockets. Selectivity profiling against 50+ kinases (KinomeScan) minimizes off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.